molecular formula C10H16BrClO B8538377 1-Bromo-4-chloro-3,3,6-trimethylhept-5-en-2-one CAS No. 89084-56-0

1-Bromo-4-chloro-3,3,6-trimethylhept-5-en-2-one

Cat. No. B8538377
CAS RN: 89084-56-0
M. Wt: 267.59 g/mol
InChI Key: KJERPJGKMCFOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-chloro-3,3,6-trimethylhept-5-en-2-one is a useful research compound. Its molecular formula is C10H16BrClO and its molecular weight is 267.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-chloro-3,3,6-trimethylhept-5-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chloro-3,3,6-trimethylhept-5-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89084-56-0

Molecular Formula

C10H16BrClO

Molecular Weight

267.59 g/mol

IUPAC Name

1-bromo-4-chloro-3,3,6-trimethylhept-5-en-2-one

InChI

InChI=1S/C10H16BrClO/c1-7(2)5-8(12)10(3,4)9(13)6-11/h5,8H,6H2,1-4H3

InChI Key

KJERPJGKMCFOIU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C(C)(C)C(=O)CBr)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.03 g (0.032 mol) of 2,5,5-trimethyl-4-chloro-2-hepten-6-one are dissolved in 75 ml of chloroform, 2 drops of an ethereal hydrogen chloride solution are added, and 5.12 g (0.032 mol) of bromine are then added in one portion at 25° C. The mixture is stirred for 2.5 hours at room temperature, and hydrogen bromide and solvent are distilled off in vacuo; the final residues are removed in a high vacuum. 8.7 g are obtained of crude, 2,5,5-trimethyl-4-chloro-7-bromo-2-hepten-6-one, the structure of which is confirmed by the 1H-NMR spectrum. It is used directly in the next stage:
Quantity
6.03 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.